4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide
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Overview
Description
4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide is a chemical compound with the molecular formula C11H14BrNO2S. It is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an ethyl group attached to the benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide typically involves the bromination of N-cyclopropyl-2-ethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and ethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Bromo-N-ethylbenzenesulfonamide
- N-Cyclopropyl-2-ethylbenzenesulfonamide
- 4-Bromo-N-methylbenzenesulfonamide
Comparison: 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide is unique due to the presence of both a cyclopropyl group and an ethyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can provide distinct properties that are valuable in various applications.
Properties
Molecular Formula |
C11H14BrNO2S |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-bromo-N-cyclopropyl-2-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-2-8-7-9(12)3-6-11(8)16(14,15)13-10-4-5-10/h3,6-7,10,13H,2,4-5H2,1H3 |
InChI Key |
XLZCJUXBTILYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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